molecular formula C27H26ClN3O5S B11438024 N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

Cat. No.: B11438024
M. Wt: 540.0 g/mol
InChI Key: JCIMAPHRCLXYAG-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a benzodioxole moiety, a chlorophenyl group, and a thienopyrimidine core, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves multiple steps, including the formation of the benzodioxole and thienopyrimidine cores, followed by their coupling. Key reagents and conditions include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The thienopyrimidine core can be reduced using suitable reducing agents.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety may yield carboxylic acids, while reduction of the thienopyrimidine core may produce corresponding alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is unique due to its combination of a benzodioxole moiety, a chlorophenyl group, and a thienopyrimidine core. This structure provides distinct chemical properties and potential biological activities not found in similar compounds.

Properties

Molecular Formula

C27H26ClN3O5S

Molecular Weight

540.0 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C27H26ClN3O5S/c28-20-6-4-5-19(13-20)16-31-21-10-12-37-25(21)26(33)30(27(31)34)11-3-1-2-7-24(32)29-15-18-8-9-22-23(14-18)36-17-35-22/h4-6,8-10,12-14H,1-3,7,11,15-17H2,(H,29,32)

InChI Key

JCIMAPHRCLXYAG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC5=CC(=CC=C5)Cl

Origin of Product

United States

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